5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid
Overview
Description
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of a tert-butyl group, dimethylphenyl group, and a valeric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the alkylation of a dimethylphenyl precursor with tert-butyl groups, followed by oxidation and subsequent esterification to introduce the valeric acid moiety. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the valeric acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the valeric acid chain .
Scientific Research Applications
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The tert-butyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The valeric acid moiety may play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid
- 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Uniqueness
5-(4-Tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-(4-tert-butyl-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-11(8-16(20)21)7-15(19)14-9-12(2)17(13(3)10-14)18(4,5)6/h9-11H,7-8H2,1-6H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKGCQQQLSJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.